4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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Overview
Description
4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. For example, a mixture of 4-chloropyrimidine, sodium azide, and anhydrous lithium chloride in dry dimethylformamide (DMF) can be stirred at room temperature for a day to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, hydrogen gas or hydrazine for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antitumor properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including drug development and molecular labeling.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
4-Azido-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other 1,3,5-triazines, which may lack this functional group and its associated properties.
Properties
Molecular Formula |
C19H18N8O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-azido-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H18N8O/c20-25-24-17-21-18(26-11-13-28-14-12-26)23-19(22-17)27(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
CYPMONNHONCKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N=[N+]=[N-])N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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